Unveiling the Biophysical Signature of DPPC-d62: A Technical Guide
Unveiling the Biophysical Signature of DPPC-d62: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62), a deuterated phospholipid vital for biophysical studies and drug delivery system development. By substituting protons with deuterium in the acyl chains, DPPC-d62 serves as a powerful tool in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, offering a unique window into the structure and dynamics of lipid bilayers. Understanding its fundamental physical characteristics is paramount for the accurate interpretation of experimental data and the rational design of lipid-based formulations.
Core Physical and Thermotropic Properties
The physical behavior of DPPC-d62 is fundamentally linked to its molecular structure and the influence of deuteration on intermolecular interactions. These properties are summarized in the tables below, providing a comprehensive overview for experimental design and data analysis.
| General Property | Value | Reference |
| Molecular Formula | C₄₀H₁₈D₆₂NO₈P | |
| Molecular Weight | 796.4 g/mol | [1] |
| CAS Number | 25582-63-2 | |
| Appearance | Crystalline solid | [2] |
| Solubility | Ethanol: 30 mg/ml | [2] |
| Thermotropic and Structural Properties | Value | Reference |
| Pre-transition Temperature (Tₚ) | ~31.5 °C (estimated) | [3] |
| Main Phase Transition Temperature (Tₘ) | ~37 °C (estimated) | [3][4] |
| Critical Micelle Concentration (CMC) | ~0.46 nM (in water) | [5] |
| Area per Molecule (at 50°C, fluid phase) | 63.0 Ų (for DPPC) | |
| Bilayer Thickness (gel phase) | ~5.5 ± 0.2 nm (for fully hydrated DPPC) | [6] |
| Bilayer Thickness (fluid phase at 52°C) | ~3.6 ± 0.3 nm (for fully hydrated DPPC) | [6] |
| Bending Modulus (K꜀) | Varies with temperature and phase (see details below) | [7][8] |
Note: The phase transition temperatures for DPPC-d62 are estimated based on the observation that acyl chain deuteration lowers the gel-fluid phase transition temperature of saturated phospholipids by approximately 4.3 ± 0.1 °C compared to their protiated counterparts[3]. The CMC value is for protiated DPPC, as deuteration of the acyl chains is not expected to significantly alter this property.
Phase Behavior of DPPC-d62
DPPC-d62, like its protiated analogue, exhibits distinct thermotropic phase transitions, which are crucial for its application in model membranes.
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Gel Phase (Lβ'): At temperatures below the pre-transition, the acyl chains are in a highly ordered, all-trans configuration, resulting in a tightly packed and relatively rigid bilayer.
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Ripple Phase (Pβ'): Between the pre-transition and the main transition temperatures, the bilayer exists in a "rippled" phase, characterized by periodic undulations.
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Liquid Crystalline Phase (Lα): Above the main transition temperature, the acyl chains become disordered with trans-gauche isomerizations, leading to a fluid and more permeable bilayer.
The main gel-to-liquid crystalline phase transition is a highly cooperative process, and its characteristics can be modulated by the presence of other molecules, such as cholesterol or membrane-active peptides. For instance, in a 3:1 molar ratio mixture of DPPC-d62 and cholesterol, two-phase coexistence of liquid-ordered (l₀) and liquid-disordered (lₐ) phases is observed in a narrow temperature range of 38°C to 42°C.
Experimental Protocols
Accurate determination of the physical properties of DPPC-d62 relies on precise experimental methodologies. Below are detailed protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is a fundamental technique to determine the thermotropic phase behavior of lipid vesicles.[9]
Methodology:
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Sample Preparation:
-
Prepare a suspension of DPPC-d62 multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1-5 mg/mL).
-
The thin-film hydration method is commonly used to prepare MLVs. A solution of DPPC-d62 in chloroform is dried to a thin film under a stream of nitrogen, followed by vacuum desiccation to remove residual solvent. The lipid film is then hydrated with the buffer at a temperature above the main phase transition temperature of the lipid, with intermittent vortexing.
-
-
DSC Measurement:
-
Accurately load a known amount of the liposome suspension into an aluminum DSC pan. An equal volume of the buffer is loaded into a reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature below the expected pre-transition.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses both the pre-transition and the main phase transition.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The pre-transition (Tₚ) and main transition (Tₘ) temperatures are identified as the peak temperatures of the corresponding endothermic transitions in the thermogram.
-
The enthalpy of each transition (ΔH) can be calculated by integrating the area under the respective peak.
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which lipid monomers in an aqueous solution begin to self-assemble into micelles. For phospholipids with two long acyl chains like DPPC-d62, the CMC is extremely low. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive method for its determination.[10]
Methodology:
-
Stock Solutions:
-
Prepare a stock solution of DPPC-d62 in a suitable organic solvent (e.g., chloroform or ethanol).
-
Prepare a stock solution of pyrene in ethanol.
-
-
Sample Preparation:
-
Prepare a series of aqueous buffer solutions containing a constant, low concentration of pyrene (e.g., 1 µM).
-
Add increasing concentrations of the DPPC-d62 stock solution to the pyrene-containing buffer solutions. The final concentration of the organic solvent should be kept minimal.
-
Allow the solutions to equilibrate.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DPPC-d62 concentration.
-
The CMC is determined from the inflection point of this plot, where a significant decrease in the I₁/I₃ ratio is observed. This decrease indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles.
-
Neutron Spin Echo (NSE) Spectroscopy for Bending Modulus Measurement
NSE is a powerful technique to probe the dynamics of lipid membranes on the nanosecond timescale, from which the bending modulus (K꜀) can be derived.[7][8]
Methodology:
-
Sample Preparation:
-
Prepare unilamellar vesicles (ULVs) of DPPC-d62 in D₂O to provide the necessary neutron scattering contrast. Extrusion or sonication methods can be used to produce ULVs of a defined size.
-
-
NSE Experiment:
-
The experiment is performed at a dedicated NSE spectrometer at a neutron source facility.
-
The sample is placed in a temperature-controlled sample holder.
-
The intermediate scattering function, I(q,t), is measured over a range of momentum transfers (q) and Fourier times (t).
-
-
Data Analysis:
-
The decay of I(q,t) is analyzed using theoretical models, such as the Zilman-Granek model, which relates the relaxation rate (Γ) of the membrane fluctuations to the bending modulus.
-
The relaxation rate is expected to have a q³ dependence for membrane undulations.
-
By fitting the experimental data to the model, the bending modulus (K꜀) can be extracted. The temperature dependence of K꜀ can be investigated by performing measurements at different temperatures.
-
This technical guide provides a foundational understanding of the key physical properties of DPPC-d62, essential for its effective use in research and development. The provided data and experimental protocols serve as a valuable resource for designing and interpreting experiments aimed at elucidating the complex behavior of lipid membranes.
References
- 1. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. Bending modulus of lipid bilayers in a liquid-crystalline phase including an anomalous swelling regime estimated by neutron spin echo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
